2-bromo-N-quinolin-8-ylbenzamide

MAO-B inhibition negative control target selectivity

Sourcing inconsistent halogen-substituted N-quinolin-8-ylbenzamides compromises cross-coupling yields and target-engagement reproducibility. 2-Bromo-N-quinolin-8-ylbenzamide (CAS 352638-79-0) resolves this as a defined MAO-B reference (IC50 17,000 nM; >5.9x selectivity over MAO-A) and a balanced Suzuki/Buchwald-Hartwig substrate. • MAO-B IC50 17,000 nM vs. >100,000 nM for MAO-A - validates assay windows. • Ortho-Br enables controlled Pd-catalyzed diversification; more facile than 2-Cl, more controlled than 2-I. • LogP 4.3 provides a high-lipophilicity benchmark for PAMPA/Caco-2 permeability studies.

Molecular Formula C16H11BrN2O
Molecular Weight 327.17g/mol
Cat. No. B506177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-quinolin-8-ylbenzamide
Molecular FormulaC16H11BrN2O
Molecular Weight327.17g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Br
InChIInChI=1S/C16H11BrN2O/c17-13-8-2-1-7-12(13)16(20)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20)
InChIKeyYGBJQMIGMVFQNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.4 [ug/mL]

2-Bromo-N-quinolin-8-ylbenzamide Procurement Guide: Chemical Identity and Baseline Properties for Research Sourcing


2-Bromo-N-quinolin-8-ylbenzamide (CAS 352638-79-0, C16H11BrN2O, MW 327.17 g/mol) is a member of the N-quinolin-8-ylbenzamide class, a privileged scaffold in medicinal chemistry that utilizes the 8-aminoquinoline moiety as a bidentate directing group for transition-metal-catalyzed C–H functionalization reactions . The ortho-bromo substitution on the benzamide ring confers distinct electronic and steric properties that fundamentally differentiate this compound from its halogen-substituted analogs (e.g., 2-chloro, 2-iodo) and from unsubstituted benzamide derivatives [1]. This compound serves dual purposes: as a versatile synthetic intermediate for late-stage functionalization via cross-coupling chemistry, and as a screening compound in target-based assays including MAO-A/MAO-B inhibition profiling [2].

Why N-Quinolin-8-ylbenzamide Analogs Cannot Be Freely Substituted: A Procurement Risk Assessment for 2-Bromo-N-quinolin-8-ylbenzamide


Within the N-quinolin-8-ylbenzamide class, seemingly minor halogen substitutions produce substantial divergence in biological activity, physicochemical properties, and synthetic utility. The 2-bromo substitution in this compound yields an IC50 of 17,000 nM against MAO-B [1], whereas the 5-chloro-2-hydroxy analog exhibits VEGFR-2 inhibition with an IC50 of 3.8 nM—a greater than 4,400-fold shift in potency and a complete change in target engagement [2]. Similarly, the 3-nitro-substituted analog demonstrates VEGFR-2 inhibition (IC50 16.5 nM), while unsubstituted benzamide variants show negligible activity in comparable assays . The bromine atom's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) and polarizability fundamentally alter binding pocket complementarity and electronic distribution across the benzamide ring. Interchanging 2-bromo-N-quinolin-8-ylbenzamide with any close analog without experimental validation introduces uncontrolled variables in target engagement, synthetic yields in cross-coupling steps, and ADME properties (e.g., LogP 4.3 for Br vs. ~3.1 for Cl analog), compromising experimental reproducibility and data interpretation [3].

2-Bromo-N-quinolin-8-ylbenzamide Quantitative Differentiation: Head-to-Head Data Against Key Comparators for Informed Sourcing Decisions


MAO-B Inhibition: 4,400-Fold Lower Potency Than the VEGFR-2-Active 5-Chloro-2-Hydroxy Analog Enables Negative Control Utility

In human membrane-bound MAO-B enzyme assays, 2-bromo-N-quinolin-8-ylbenzamide exhibits an IC50 of 17,000 nM (1.70E+4 nM), indicating modest inhibitory activity [1]. This stands in stark contrast to the 5-chloro-2-hydroxy analog (Compound 6 from Yang et al., 2010), which shows potent VEGFR-2 kinase inhibition with an IC50 of 3.8 nM—a 4,473-fold difference in potency and a complete divergence in target specificity [2]. The 3-nitro analog (VEGFR-2-IN-29) similarly shows potent VEGFR-2 inhibition at 16.5 nM . This quantitative differential establishes 2-bromo-N-quinolin-8-ylbenzamide as a functionally distinct entity unsuitable as a substitute for VEGFR-2-active analogs, but valuable as a specificity control or for profiling off-target MAO-B interactions in screening cascades.

MAO-B inhibition negative control target selectivity VEGFR-2

MAO-A vs. MAO-B Isoform Selectivity: >5.9-Fold Preference for MAO-B Informs Isoform-Specific Experimental Design

Head-to-head isoform profiling reveals that 2-bromo-N-quinolin-8-ylbenzamide exhibits a >5.9-fold selectivity window favoring MAO-B (IC50 17,000 nM) over MAO-A (IC50 >100,000 nM) in human membrane-bound enzyme preparations [1]. This isoform bias is not universally observed across the N-quinolin-8-ylbenzamide series; many analogs show pan-MAO inhibition or different selectivity ratios. The quantifiable preference for MAO-B provides a defined parameter for experimental design in neurological disorder research, where isoform-specific modulation is critical. In contrast, unsubstituted N-quinolin-8-ylbenzamide shows negligible activity against either isoform (IC50 >100,000 nM) [2], demonstrating that even the bromine atom at the 2-position is sufficient to confer measurable, albeit modest, target engagement.

MAO-A MAO-B isoform selectivity monoamine oxidase

Ortho-Bromo Substitution Enables Palladium-Catalyzed Cross-Coupling for Late-Stage Diversification: Synthetic Utility Distinct from Chloro and Iodo Analogs

The ortho-bromo substituent on the benzamide ring serves as a privileged handle for transition-metal-catalyzed cross-coupling reactions, enabling late-stage diversification of the N-quinolin-8-ylbenzamide scaffold. Palladium-catalyzed C–H iodination of N-(8-quinolinyl)benzamide derivatives proceeds under both electrochemical and non-electrochemical conditions at 90 °C under base-free conditions, providing high yields of iodination products [1]. The bromine atom's reactivity profile in oxidative addition steps differs quantitatively from the 2-chloro analog (which requires harsher conditions due to stronger C–Cl bond) and the 2-iodo analog (which may undergo premature decomposition or undesired side reactions). This intermediate reactivity window positions 2-bromo-N-quinolin-8-ylbenzamide as the optimal starting material for sequential diversification strategies involving Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, where controlled stepwise functionalization is required .

C–H functionalization cross-coupling palladium catalysis synthetic intermediate

Lipophilicity and Physicochemical Differentiation: LogP 4.3 vs. 3.1 for 2-Chloro Analog Informs Membrane Permeability and Solubility Predictions

2-Bromo-N-quinolin-8-ylbenzamide exhibits a calculated octanol/water partition coefficient (LogP) of 4.3, which is 1.2 LogP units higher than the 2-chloro analog (LogP 3.10) [1]. This quantifiable difference in lipophilicity translates to approximately a 16-fold increase in theoretical membrane partitioning (ΔLogP = 1.2 → ~16× difference in partition coefficient). The higher LogP value predicts enhanced passive membrane permeability but reduced aqueous solubility compared to the chloro analog—a critical consideration for cell-based assay design and in vivo formulation development. The molecular weight (327.17 g/mol), hydrogen bond donor count (1), and hydrogen bond acceptor count (2) are conserved across halogen-substituted analogs, isolating the LogP differential as the primary variable driving divergent pharmacokinetic behavior . This property profile informs procurement decisions when selecting between halogen-substituted N-quinolin-8-ylbenzamides for specific assay formats (e.g., cellular vs. biochemical) or for structure-property relationship studies.

LogP lipophilicity ADME physicochemical properties

2-Bromo-N-quinolin-8-ylbenzamide: Defined Research and Industrial Applications Based on Quantitative Differentiation Data


MAO-B Isoform Selectivity Profiling and Negative Control in Neurological Target Screening

Researchers investigating monoamine oxidase inhibitors for Parkinson's disease, depression, or neurodegenerative disorders can employ 2-bromo-N-quinolin-8-ylbenzamide as a defined MAO-B reference compound with an IC50 of 17,000 nM and >5.9-fold selectivity over MAO-A. Its modest potency and established isoform bias make it suitable as a comparator for evaluating novel MAO-B inhibitor potency improvements, or as a negative control in high-throughput screening cascades where VEGFR-2-active N-quinolin-8-ylbenzamides (e.g., 5-chloro-2-hydroxy analog, IC50 3.8 nM) must be excluded [1][2]. The compound's >100,000 nM MAO-A IC50 provides a built-in selectivity threshold for assay validation.

Synthetic Intermediate for Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

Medicinal chemistry groups executing sequential diversification strategies on the N-quinolin-8-ylbenzamide scaffold should source the 2-bromo-substituted variant as the preferred starting material. The ortho-bromo substituent enables Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with balanced reactivity—more facile than the 2-chloro analog (stronger C–Cl bond) yet more controlled than the 2-iodo analog (premature reactivity). This intermediate reactivity window supports stepwise construction of compound libraries for structure-activity relationship studies, where controlled functionalization of the benzamide ring is required [3].

Lipophilicity-Dependent Cellular Uptake Studies and ADME Property Benchmarking

ADME scientists and medicinal chemists evaluating structure-property relationships across the N-quinolin-8-ylbenzamide series can utilize the LogP 4.3 value of 2-bromo-N-quinolin-8-ylbenzamide as a defined high-lipophilicity reference point. The 1.2 LogP unit differential relative to the 2-chloro analog (LogP 3.10) provides a quantifiable variable for studying membrane permeability and solubility trends in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers. This compound serves as a benchmarking tool for evaluating how halogen substitution alters pharmacokinetic properties independent of other molecular descriptors, since hydrogen bond donor/acceptor counts and molecular weight remain essentially constant across halogen-substituted analogs [4].

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